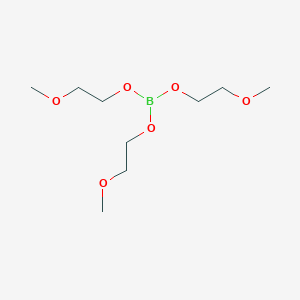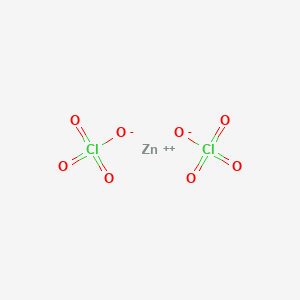
(+)-4'-Fluorotartranilic acid
Overview
Description
Synthesis Analysis
Fluorinated compounds, such as 4-fluoroprolines and 4-fluoroglutamic acids, are synthesized through various methods including electrophilic fluorination and the use of fluoride salts. These methods demonstrate the versatility and challenges in incorporating fluorine atoms into complex molecules (Lee et al., 2006); (Konas & Coward, 2001).
Molecular Structure Analysis
The molecular structure of fluorinated compounds is significantly influenced by the presence of the fluorine atom. Studies involving X-ray crystallography and molecular modeling have shown how fluorination affects the geometry and electron distribution within molecules, leading to unique conformations and reactivity profiles (O'reilly et al., 1984).
Chemical Reactions and Properties
Fluorinated compounds exhibit unique chemical reactivities, such as resistance to further fluorination due to decreased kinetic acidity and the formation of specific reaction intermediates. These characteristics are explored in the context of synthesizing fluorinated glutamic acids and other heterocycles, demonstrating the complex interplay between fluorine's electronic effects and molecular reactivity (Konas & Coward, 2001); (Křupková et al., 2013).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as solubility, melting points, and boiling points, are influenced by the fluorine atom's high electronegativity and small size. These properties are crucial for the compound's behavior in different environments and applications, including pharmaceuticals and materials science (Holzberger et al., 2012).
Chemical Properties Analysis
The chemical properties of fluorinated compounds, like acidity, basicity, and reactivity towards nucleophiles and electrophiles, are markedly distinct from their non-fluorinated counterparts. The influence of fluorine on these properties is crucial for designing molecules with specific functions and reactivities, as demonstrated in the synthesis and study of various fluorinated amino acids and their incorporation into proteins (Odar et al., 2015).
Scientific Research Applications
Radiative Decay Engineering in Biophysical and Biomedical Applications
Radiative Decay Engineering (RDE) presents a novel opportunity in fluorescence applications, significantly impacting biochemistry and molecular biology. It involves modifying the emission of fluorophores by altering their radiative decay rates, which can enhance photostability and increase emission intensity from molecules typically considered non-fluorescent. This approach has implications for medical diagnostics and biotechnology, potentially applicable for enhancing the properties of fluorinated compounds like "(+)-4'-Fluorotartranilic acid" in similar applications (Lakowicz, 2001).
Microbial Degradation of Polyfluoroalkyl Chemicals
Understanding the microbial degradation of polyfluoroalkyl chemicals sheds light on the environmental fate and potential biotechnological applications of fluorinated compounds. This review highlights the degradation pathways, half-lives, and defluorination potential of such compounds, providing a foundation for environmental monitoring and ecotoxicological assessment. Research in this area could inform the design and application of "(+)-4'-Fluorotartranilic acid" in environments where biodegradability is a concern (Liu & Mejia Avendaño, 2013).
The Radiation Chemistry of Fluoropolymers
Exploring the radiation chemistry of fluoropolymers reveals the effects of radiation on the stability and modification of fluorinated polymers. This knowledge is critical for applications in space environments, nuclear facilities, and the development of new materials. The study underlines the lack of fundamental knowledge in this area, pointing to a need for further research that could also encompass compounds like "(+)-4'-Fluorotartranilic acid" (Forsythe & Hill, 2000).
Fluoroalkylation Reactions in Aqueous Media
The progress of aqueous fluoroalkylation highlights the development of environmentally friendly methods for incorporating fluorinated groups into target molecules. This review discusses the catalytic systems and reagents key to these reactions, which are relevant for synthesizing and modifying compounds like "(+)-4'-Fluorotartranilic acid" for various applications, emphasizing the move towards green chemistry (Song et al., 2018).
Fluorinated Alternatives to Long-chain Perfluoroalkyl Carboxylic Acids and Sulfonic Acids
This review discusses the transition to safer fluorinated alternatives, addressing the environmental and health concerns associated with perfluoroalkyl substances. It highlights the need for more information and risk assessments of these alternatives, which could guide the responsible use and study of "(+)-4'-Fluorotartranilic acid" in scientific research (Wang et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R)-4-(4-fluoroanilino)-2,3-dihydroxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO5/c11-5-1-3-6(4-2-5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDAGSYSBWTSHH-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@@H]([C@H](C(=O)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426865 | |
| Record name | (+)-4'-fluorotartranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-4'-Fluorotartranilic acid | |
CAS RN |
206761-65-1 | |
| Record name | (+)-4'-fluorotartranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 206761-65-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one](/img/structure/B79441.png)


![4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one](/img/structure/B79445.png)








